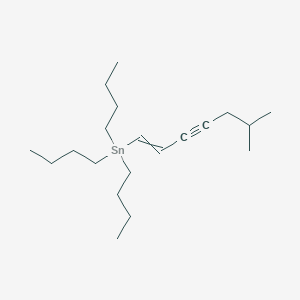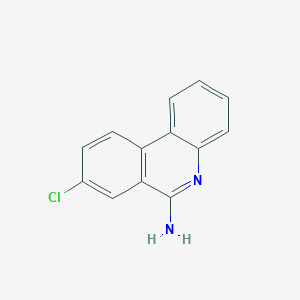
6-Phenanthridinamine, 8-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenanthridinamine, 8-chloro- is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine itself is known for its role as a DNA-binding fluorescent dye through intercalation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenanthridinamine, 8-chloro- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .
Industrial Production Methods: Industrial production of 6-Phenanthridinamine, 8-chloro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Phenanthridinamine, 8-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can produce various substituted phenanthridinamine compounds .
Scientific Research Applications
6-Phenanthridinamine, 8-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its DNA-binding properties make it useful in studying DNA interactions and as a fluorescent probe.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Phenanthridinamine, 8-chloro- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and stabilizing the DNA structure. This action can result in the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
8-Chloroquinoline: Another chloro-substituted heterocyclic compound with antimicrobial properties.
Loratadine Related Compound B: A pharmaceutical compound with a similar chloro-substituted structure
Uniqueness: 6-Phenanthridinamine, 8-chloro- is unique due to its specific substitution pattern, which enhances its DNA-binding affinity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound in scientific research and industry .
Properties
CAS No. |
651055-79-7 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
8-chlorophenanthridin-6-amine |
InChI |
InChI=1S/C13H9ClN2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H,(H2,15,16) |
InChI Key |
ZBTYUWGDAQXGAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)
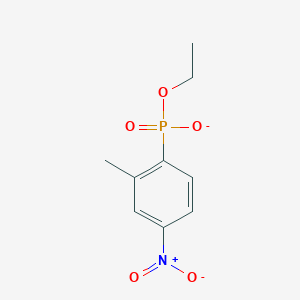
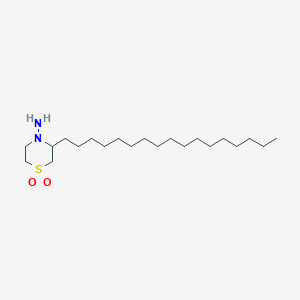
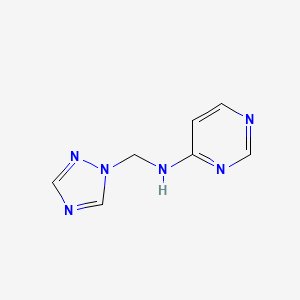
![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
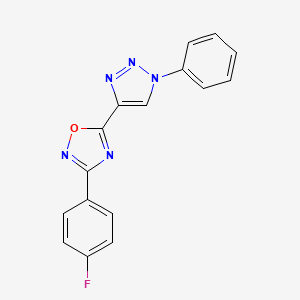
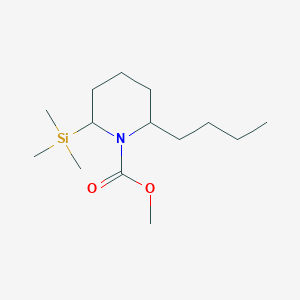
![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)
